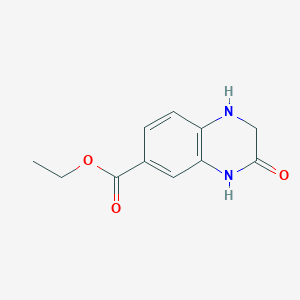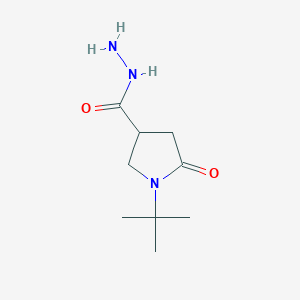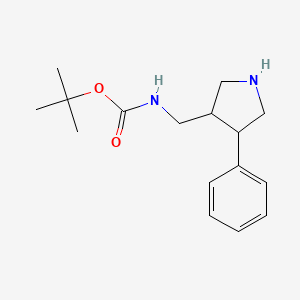
tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate
Übersicht
Beschreibung
Tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate, also known as tert-Butylcarbamoylmethylpyrrolidine, is a synthetic compound that has been studied for its potential use in a variety of scientific applications. It is a carbamate derivative of the amino acid pyrrolidine, and has been studied for its ability to act as a proton donor and acceptor in biochemical reactions. The compound is also known for its ability to form stable complexes with metal ions, and has been used in the synthesis of organic compounds. In
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate has been utilized in asymmetric synthesis, particularly in the synthesis of chiral amino carbonyl compounds through asymmetric Mannich reactions. These reactions are pivotal for producing compounds with high optical purity, which are crucial in various pharmaceutical applications (Yang et al., 2009).
Drug Intermediate Synthesis
This compound serves as a key intermediate in the synthesis of significant drug intermediates, leveraging processes that are simple, cost-efficient, and environmentally friendly. For example, it's used in designing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate starting from itaconic acid ester (Geng Min, 2010).
Polymer Synthesis
In the field of polymer chemistry, tert-butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate derivatives have been used to synthesize poly(pyridine–imide)s with tert-butyl substituents. These polymers display good solubility and excellent thermal stability, making them suitable for high-performance applications (Lu et al., 2014).
Catalysis
In catalysis, the compound has been involved in rhodium-catalyzed enantioselective addition reactions. These reactions are fundamental in the production of compounds with specific chiral configurations, which is crucial in the development of catalysts and pharmaceuticals (Storgaard & Ellman, 2009).
Building Blocks in Organic Synthesis
tert-Butyl (4-phenyl-3-pyrrolidinyl)methylcarbamate derivatives have been recognized as important building blocks in organic synthesis. They have been used in various chemical transformations, underscoring their versatility and utility in constructing complex molecular architectures (Guinchard et al., 2005).
Surface Functionalization and Dye-Sensitized Solar Cells
Moreover, these compounds have found applications in surface functionalization of nanoparticles and dye-sensitized solar cells. Their role in improving the efficiency and stability of solar cells highlights their potential in the field of renewable energy (Gnichwitz et al., 2010).
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSCGVPJZSCYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





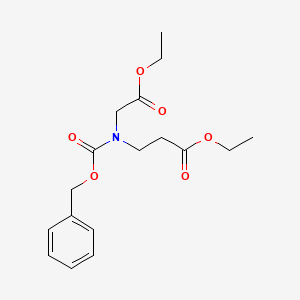

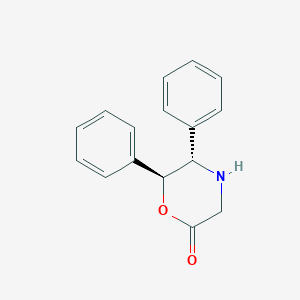

![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1395736.png)
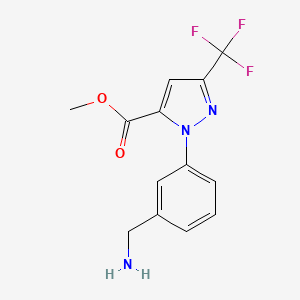
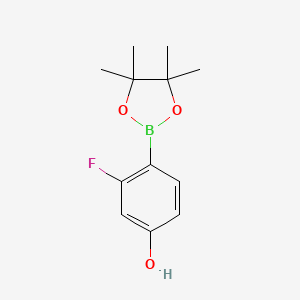

![1-[Difluoro(phenyl)methyl]-3-methylbenzene](/img/structure/B1395743.png)
